Gne-049

CBP/p300 bromodomain inhibition TR-FRET assay cellular target engagement

Researchers need selective CBP/p300 bromodomain tools with CNS access-unlike peripheral-restricted analogs. GNE-049 solves this: IC50 = 1.1 nM (CBP), 2.3 nM (p300); >3,800-fold selectivity over BRD4. Oral bioavailability and multi-species PK validated. • MYC EC50 = 14 nM in cells • CNS Kp,uu = 0.43 for brain target engagement • Used in PDX models for prostate cancer and Parkinson's α-synuclein studies

Molecular Formula C27H32F2N6O2
Molecular Weight 510.6 g/mol
Cat. No. B15572026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGne-049
Molecular FormulaC27H32F2N6O2
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3
InChIKeyLWXLECMNBTVASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-049: CBP/p300 Bromodomain Inhibitor


GNE-049 is an orally bioavailable, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and its paralog p300/EP300 [1]. It was developed by Genentech through structure-based optimization of the earlier probe GNE-272, representing a tetrahydroquinoline-constrained analog with enhanced potency and selectivity [2]. GNE-049 exhibits biochemical IC50 values of 1.1 nM for CBP and 2.3 nM for p300 in TR-FRET assays, with demonstrated cellular target engagement via MYC suppression (EC50 = 14 nM in MV4-11 cells) and acceptable pharmacokinetic profiles across mouse, rat, dog, and cynomolgus monkey [3].

Probe Class

CBP/p300 bromodomain chemical probe

Key Differentiator

CNS-penetrant for brain target engagement studies

Domain Specificity

Bromodomain inhibition, not HAT domain

Why GNE-049 Is Irreplaceable


The CBP/p300 bromodomain inhibitor class exhibits substantial structural heterogeneity that precludes simple substitution. Compounds within this class diverge markedly in potency (IC50 range spanning ~0.02 μM to 0.0011 μM), selectivity over the BET family bromodomain BRD4 (selectivity ratios ranging from ~650-fold to >5,400-fold), and critical pharmacokinetic parameters including CNS penetration [1]. GNE-049 occupies a specific position within this landscape: it provides a balanced profile of high potency, robust cellular activity, and predictable CNS penetration (Kp,uu = 0.43), which contrasts with the non-CNS-penetrant analog GNE-781 and the moderately potent predecessor GNE-272 [2]. Experimental reproducibility in models of castration-resistant prostate cancer and AML requires the precise biochemical fingerprint of GNE-049; generic substitution introduces uncontrolled variables in target engagement, off-target liability, and tissue distribution [3].

Analog Profile Mismatch

Earlier probes (GNE-272, SGC-CBP30) exhibit lower potency and selectivity, which may shift target engagement interpretation.

CNS Access Divergence

Close analog GNE-781 lacks CNS penetration; not interchangeable for brain target engagement studies.

Domain Target Mismatch

HAT inhibitors (e.g., A-485) target a different catalytic domain, producing divergent acetylation and gene expression outcomes.

GNE-049 Comparative Performance


Biochemical Potency Profile

GNE-049 demonstrates substantially improved biochemical potency compared to its predecessor probe GNE-272. In TR-FRET assays, GNE-049 inhibits CBP with an IC50 of 1.1 nM, representing an approximate 18-fold increase in potency relative to GNE-272 (IC50 = 0.02 μM = 20 nM) [1]. In cellular assays measuring target engagement via BRET, GNE-049 exhibits an IC50 of 12 nM compared to 410 nM for GNE-272, a ~34-fold improvement [2]. The structural basis for this enhancement involves constraining the aniline moiety into a tetrahydroquinoline motif, which maintained potency while increasing selectivity approximately 2-fold as an initial step, followed by additional structure-based optimization targeting the LPF shelf, BC loop, and KAc binding regions [3].

Biochemical Potency
Reported
CBP IC50 1.1 nM, p300 IC50 2.3 nM (TR-FRET)
Supports target engagement assay context
~18× more potent than GNE-272 (20 nM) and SGC-CBP30 (21 nM)
CBP/p300 bromodomain inhibition TR-FRET assay cellular target engagement MYC suppression structure-activity relationship

Selectivity Over BRD4

GNE-049 exhibits a selectivity window of approximately 3,820-fold for CBP/p300 over the BET family bromodomain BRD4(1) . This selectivity ratio places GNE-049 in an intermediate position within the Genentech probe series: it is significantly more selective than GNE-272 (BRD4 IC50 = 13 μM; selectivity ratio ~650-fold over CBP) but less selective than the advanced probe GNE-781 (BRD4 IC50 = 5,100 nM; selectivity ratio ~5,425-fold over CBP) [1]. The absolute BRD4 IC50 for GNE-049 is 4,200 nM, confirming that off-target BET bromodomain inhibition occurs only at concentrations exceeding 4 μM [2].

BRD4 Selectivity
Cross-study comparable
>3,800-fold over BRD4(1)
Supports selectivity review vs. epigenetic off-targets
GNE-781 >5,400-fold; GNE-272 650-fold; SGC-CBP30 ~40-fold
bromodomain selectivity BET family off-target BRD4 selectivity window epigenetic probe validation

MYC Suppression in AML Cells

GNE-049 demonstrates measurable CNS penetration, with a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.43 measured at 3 hours post-dose in rats at the 250 mg/kg dose level [1]. This property is directly contrasted with its analog GNE-781, which was explicitly designed as a non-CNS-penetrant compound with higher polar surface area that precludes meaningful brain exposure [2]. The CNS penetration of GNE-049 correlates with observed adverse CNS-related signs (marked hyperactivity, vocalization) at the 250 mg/kg dose, confirming functional brain exposure . For experimental applications requiring brain tissue target engagement—such as investigation of CBP/p300 in glioblastoma, neuroinflammation, or CNS-metastatic models—this Kp,uu value provides a quantitative basis for dose selection.

MYC Suppression
Reported
EC50 14 nM (MV-4-11 AML cells)
Supports cellular functional assay context
~65× more potent than GNE-272 (EC50 910 nM)
CNS penetration blood-brain barrier Kp,uu brain exposure CBP/p300 inhibitor neuro-oncology

CNS Penetration vs. GNE-781

In a patient-derived xenograft (PDX) mouse model of castration-resistant prostate cancer (CRPC), twice-daily oral administration of GNE-049 achieved 55% tumor growth inhibition at day 18, compared with 21% tumor growth inhibition for the standard-of-care androgen receptor antagonist enzalutamide (Xtandi) . This 2.6-fold greater tumor growth inhibition was accompanied by significant suppression of androgen receptor target genes including PSA (KLK3), TMPRSS2, and FKBP5 relative to vehicle controls [1]. The data demonstrate that direct epigenetic modulation via CBP/p300 bromodomain inhibition yields superior antitumor activity in this CRPC model compared to androgen receptor antagonism alone.

CNS Penetration
Head-to-head comparison
Brain/plasma unbound ratio (Kp,uu) 0.43 (rat, 250 mg/kg)
Reported CNS exposure context
GNE-781 is non-CNS penetrant (tPSA 94.2 Ų); not suitable for brain studies
castration-resistant prostate cancer patient-derived xenograft androgen receptor tumor growth inhibition enzalutamide comparator

Chemical Probe Qualification Status: SERP Assessment and Comparative Probe Utility

GNE-049 is under SERP (Scientific Expert Review Panel) review by the Chemical Probes Portal, a rigorous external validation process that assesses chemical probes against standardized criteria for potency, selectivity, cellular activity, and in vivo utility [1]. The SERP commentary explicitly compares GNE-049 with GNE-781: both are rated as high-quality probes, but GNE-781 is recommended for general use due to more extensive published in vivo data and absence of CNS penetration (which reduces confounding variables in peripheral disease models). GNE-049 is specifically indicated when CNS penetration is a required experimental parameter [2]. GNE-049 has been validated in cellular assays and preliminary PK studies across four species (mouse, rat, dog, cynomolgus monkey) and studied in preliminary high-dose rat toxicokinetics up to 250 mg/kg .

chemical probe qualification SERP review epigenetic probe CBP/p300 tool compound in vivo probe selection

GNE-049 Research Applications


Neurodegenerative Disease Models

GNE-049 is the indicated tool compound for CRPC patient-derived xenograft studies where demonstration of epigenetic modulation exceeding standard-of-care AR antagonism is required. In a CRPC PDX model, GNE-049 achieved 55% tumor growth inhibition at day 18 compared to 21% for enzalutamide, with concomitant suppression of AR target genes including PSA, TMPRSS2, and FKBP5 [1]. This model system leverages the compound's validated in vivo PK in mice and its mechanism of action via CBP/p300 bromodomain-dependent H3K27 acetylation blockade at AR-responsive enhancers [2].

Bromodomain vs. HAT Domain Research

When experimental designs require CBP/p300 bromodomain inhibition within the CNS compartment, GNE-049 is specifically indicated over the non-CNS-penetrant analog GNE-781. GNE-049 achieves a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.43 in rats at 250 mg/kg, confirming functional CNS exposure [1]. Applications include glioblastoma models where CBP/p300 bromodomain inhibition is under investigation, neuroinflammatory disease models, or safety pharmacology studies evaluating on-target CNS toxicity of CBP/p300 inhibitors. Doses above 100 mg/kg should be carefully titrated given the observed CNS-related adverse signs (hyperactivity, vocalization) at 250 mg/kg [2].

Hormone-Driven & Hematologic Cancer Models

GNE-049 provides robust suppression of MYC expression (EC50 = 14 nM) in MV4-11 AML cells, making it suitable for studies evaluating CBP/p300 bromodomain-dependent transcriptional regulation of super-enhancer-associated oncogenes [1]. The compound demonstrates antitumor activity in AML tumor models and shows a favorable balance of liver microsomal stability, cellular potency, and selectivity that supports consistent in vitro and in vivo target engagement [2]. For MYC-driven cancer models including AML and certain solid tumors, GNE-049 offers a validated chemical probe with well-characterized exposure-response relationships.

Gene Expression & Epigenomic Profiling

GNE-049 serves as a validated tool for acute perturbation of enhancer-associated H3K27 acetylation and enhancer RNA (eRNA) production. Treatment with GNE-049 leads to suppression of eRNA production and significant downregulation of enhancer-proximal gene expression, enabling mechanistic dissection of enhancer-promoter communication [1]. This application is supported by orthogonal target engagement measures including BRET cellular assay activity (IC50 = 12 nM) and MYC suppression (EC50 = 14 nM), which confirm on-target functional effects at enhancer-regulated loci [2]. The compound's well-defined selectivity profile (3,820-fold over BRD4) ensures that observed transcriptional effects can be attributed to CBP/p300 bromodomain inhibition rather than BET family off-target activity.

Application
Selection Property
Validation Focus
Neurodegenerative disease model studies
CNS exposure profile
Brain target engagement validation
Bromodomain vs. HAT domain research
Domain-targeting specificity
Functional differentiation of BD vs HAT
In vivo oncology model evaluation
Oral bioavailability & PK profile
Tumor growth inhibition models
Epigenomic target validation
Selectivity over BRD4
ChIP-seq / RNA-seq target attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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